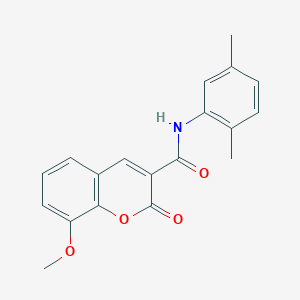

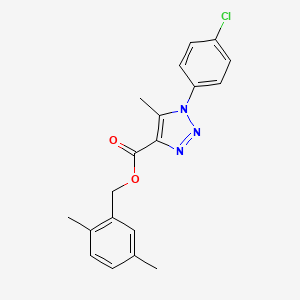

![molecular formula C19H16ClN3O5 B2391494 2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide CAS No. 906153-02-4](/img/structure/B2391494.png)

2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with structures similar to “2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide” often exhibit valuable biological and pharmaceutical properties . They are typically synthesized using a variety of methods, often involving green solvents and catalysts .

Synthesis Analysis

The synthesis of similar compounds often involves the use of organic building blocks . These methods are usually carried out under classical and non-classical conditions .

Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using a variety of techniques, including HRMS, EIMS, IR, UV-Vis, 1H-NMR, 13C {1H} NMR, DEPT-135, HSQC 2D C-H correlation, HMBC 2D C-H correlation, COSY 2D H-H correlation, and NOESY 2D H-H correlation .

Chemical Reactions Analysis

The chemical reactions of similar compounds often involve the use of various synthetic routes . These reactions can result in a variety of products with different biological properties .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using a variety of techniques . These properties often depend on the specific structure of the compound .

Scientific Research Applications

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, characterized by the fusion of pyridine and benzene rings, have been extensively studied for their anticorrosive properties. These compounds effectively prevent metallic corrosion by forming stable chelating complexes with metallic surfaces through coordination bonding. Their effectiveness is attributed to the presence of high electron density, as well as polar substituents like hydroxyl, methoxy, amino, and nitro groups, which enhance adsorption on metal surfaces. This comprehensive review highlights the potential of quinoline-based compounds in corrosion inhibition, underscoring their significance in material science and engineering (Verma, Quraishi, & Ebenso, 2020).

Environmental Persistence and Toxicity of Derivatives

Another area of research focuses on the environmental impact of chemical compounds, including derivatives like parabens, which, although not directly related to the specific chemical , provides insight into how derivatives of organic compounds can behave in natural ecosystems. This review discusses the occurrence, fate, and behavior of parabens in aquatic environments. It reflects on the broader implications of chemical derivatives in water systems, highlighting their biodegradability, persistence, and potential for bioaccumulation, which could be relevant considerations for the environmental management of quinoline derivatives (Haman, Dauchy, Rosin, & Munoz, 2015).

Therapeutic Applications

In the realm of pharmacology, the exploration of quinoline derivatives extends to their potential therapeutic applications. Derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties, showcasing the versatility of quinoline compounds in drug development. This insight suggests that specific derivatives, including the compound , could be of interest in the development of new medications or therapeutic agents, particularly those targeting specific molecular pathways or diseases (Kumar, Sharma, Iqbal, & Srivastava, 2019).

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure with the compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the biological activity of the target . This interaction can result in a variety of changes, depending on the specific target and the nature of the interaction.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific pathway and the nature of the interaction.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is likely that this compound could have a variety of effects at the molecular and cellular level.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O5/c1-28-14-4-2-11-8-12(18(24)22-17(11)10-14)6-7-21-19(25)15-9-13(23(26)27)3-5-16(15)20/h2-5,8-10H,6-7H2,1H3,(H,21,25)(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIKCKYAJMPRCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

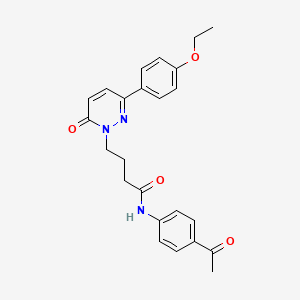

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2391413.png)

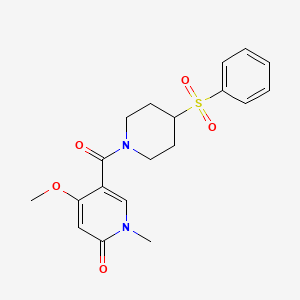

![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2391421.png)

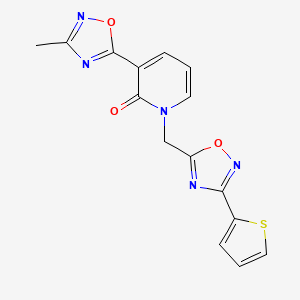

![6-Propan-2-ylspiro[2,3-dihydrochromene-4,2'-oxirane]](/img/structure/B2391423.png)

![5-((2,6-Dimethylmorpholino)(4-ethylphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2391424.png)

![2-Methoxyethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2391425.png)

![3-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2391430.png)

![2-Methyl-3-{[(E)-2-pyridinylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B2391431.png)

![4-Cyano-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-3-carboxylic acid](/img/structure/B2391433.png)